molecular formula C8H3ClF4N2O B12839190 2-Chloro-4-fluoro-7-(trifluoromethoxy)-1H-1,3-benzimidazole

2-Chloro-4-fluoro-7-(trifluoromethoxy)-1H-1,3-benzimidazole

Cat. No.: B12839190
M. Wt: 254.57 g/mol
InChI Key: YZOJWESVRGAKLR-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-7-(trifluoromethoxy)-1H-1,3-benzimidazole is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-7-(trifluoromethoxy)-1H-1,3-benzimidazole typically involves multi-step organic reactions. A common approach might include:

    Nitration: Introduction of nitro groups to the benzimidazole ring.

    Halogenation: Substitution reactions to introduce chlorine and fluorine atoms.

    Methoxylation: Introduction of the trifluoromethoxy group through nucleophilic substitution.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) would be fine-tuned for efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions could lead to the formation of amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens, trifluoromethoxy anions, and various catalysts.

Major Products

The major products formed would depend on the specific reactions and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

2-Chloro-4-fluoro-7-(trifluoromethoxy)-1H-1,3-benzimidazole could have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible pharmaceutical applications, such as antiviral, antifungal, or anticancer agents.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific application. In a pharmaceutical context, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluoro-1H-1,3-benzimidazole
  • 2-Chloro-7-(trifluoromethoxy)-1H-1,3-benzimidazole
  • 4-Fluoro-7-(trifluoromethoxy)-1H-1,3-benzimidazole

Uniqueness

2-Chloro-4-fluoro-7-(trifluoromethoxy)-1H-1,3-benzimidazole is unique due to the specific combination of chlorine, fluorine, and trifluoromethoxy groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H3ClF4N2O

Molecular Weight

254.57 g/mol

IUPAC Name

2-chloro-4-fluoro-7-(trifluoromethoxy)-1H-benzimidazole

InChI

InChI=1S/C8H3ClF4N2O/c9-7-14-5-3(10)1-2-4(6(5)15-7)16-8(11,12)13/h1-2H,(H,14,15)

InChI Key

YZOJWESVRGAKLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1OC(F)(F)F)NC(=N2)Cl)F

Origin of Product

United States

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